5-Amino-4-cyano-N-(furan-2-yl)-3-methyl-1H-pyrazole-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-4-cyano-N-(furan-2-yl)-3-methyl-1H-pyrazole-1-carbothioamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-cyano-N-(furan-2-yl)-3-methyl-1H-pyrazole-1-carbothioamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the amino group.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a furanone derivative, while reduction could produce an amine-substituted pyrazole.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 5-Amino-4-cyano-N-(furan-2-yl)-3-methyl-1H-pyrazole-1-carbothioamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Amino-4-cyano-3-methyl-1H-pyrazole-1-carbothioamide
- 5-Amino-4-cyano-N-(thiophen-2-yl)-3-methyl-1H-pyrazole-1-carbothioamide
Uniqueness
The presence of the furan ring in 5-Amino-4-cyano-N-(furan-2-yl)-3-methyl-1H-pyrazole-1-carbothioamide distinguishes it from other similar compounds. This structural feature may impart unique chemical and biological properties, making it a compound of interest for further research.
Eigenschaften
CAS-Nummer |
828245-69-8 |
---|---|
Molekularformel |
C10H9N5OS |
Molekulargewicht |
247.28 g/mol |
IUPAC-Name |
5-amino-4-cyano-N-(furan-2-yl)-3-methylpyrazole-1-carbothioamide |
InChI |
InChI=1S/C10H9N5OS/c1-6-7(5-11)9(12)15(14-6)10(17)13-8-3-2-4-16-8/h2-4H,12H2,1H3,(H,13,17) |
InChI-Schlüssel |
SHPPZZNZTZQGIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1C#N)N)C(=S)NC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.